molecular formula C9H9FN2 B12100070 2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile

2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile

Cat. No.: B12100070
M. Wt: 164.18 g/mol
InChI Key: RJTCLSSCOPYTKC-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile is an organic compound that features a fluorinated pyridine ring attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile typically involves the reaction of 2-fluoro-4-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of a cyanide source like sodium cyanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-pyridyl)-2-methyl-propanenitrile involves its interaction with specific molecular targets. For instance, it has been studied as an acetylcholine release-enhancing agent, where it interacts with cholinergic receptors and enhances the release of acetylcholine in the brain. This mechanism is of particular interest in the context of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine-4-boronic acid: Another fluorinated pyridine derivative used in organic synthesis.

    2-Fluoropyridine: A simpler fluorinated pyridine compound with similar reactivity.

    4-Fluoropyridine: A positional isomer with different chemical properties.

Uniqueness

Its ability to enhance acetylcholine release sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)-2-methylpropanenitrile

InChI

InChI=1S/C9H9FN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3

InChI Key

RJTCLSSCOPYTKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=NC=C1)F

Origin of Product

United States

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